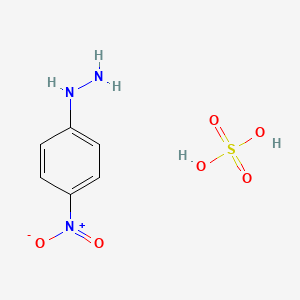
P-nitrophenylhydrazine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-nitrophenylhydrazine sulfate is an organic compound with the chemical formula C6H7N3O2·H2SO4. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 4-nitrophenyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of P-nitrophenylhydrazine sulfate typically involves the reaction of 4-nitroaniline with hydrazine in the presence of sulfuric acid. The reaction can be summarized as follows:
- Dissolve 4-nitroaniline in concentrated hydrochloric acid and cool the solution to 0°C.
- Add a solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature at 0°C to form the diazonium salt.
- React the diazonium salt with hydrazine to form (4-Nitrophenyl)hydrazine.
- Finally, treat the resulting (4-Nitrophenyl)hydrazine with sulfuric acid to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: P-nitrophenylhydrazine sulfate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Condensation: It reacts with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrazine hydrate.
Solvents: Aqueous or alcoholic solutions.
Catalysts: Metal catalysts such as palladium or platinum for hydrogenation reactions.
Major Products:
4-Aminophenylhydrazine: Formed through reduction.
Hydrazones: Formed through condensation with carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
P-nitrophenylhydrazine sulfate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of P-nitrophenylhydrazine sulfate involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water to form the hydrazone. The compound’s reactivity is influenced by the electron-withdrawing nitro group, which enhances its nucleophilicity .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenylhydrazine: Another hydrazine derivative used for similar applications in the detection of carbonyl compounds.
4-Aminophenylhydrazine: A reduction product of P-nitrophenylhydrazine sulfate with similar reactivity but different applications.
Uniqueness: this compound is unique due to its specific reactivity profile, influenced by the presence of the nitro group. This makes it particularly useful in reactions requiring strong nucleophiles and in the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
(4-nitrophenyl)hydrazine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.H2O4S/c7-8-5-1-3-6(4-2-5)9(10)11;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZHUYCPSIHHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)[N+](=O)[O-].OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70780504 |
Source


|
| Record name | Sulfuric acid--(4-nitrophenyl)hydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70780504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265323-30-6 |
Source


|
| Record name | Sulfuric acid--(4-nitrophenyl)hydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70780504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













